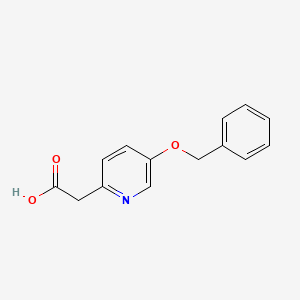

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid

Description

Contextualization within Pyridine-Based Chemical Scaffolds

Pyridine (B92270) (C₅H₅N) is a fundamental heterocyclic organic compound structurally analogous to benzene, but with one carbon-hydrogen group replaced by a nitrogen atom. wikipedia.orgresearchgate.net This substitution creates a polar, weakly alkaline molecule that is a cornerstone in the development of a vast array of functional materials and therapeutic agents. wikipedia.orgenpress-publisher.com The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in many biologically active compounds, including over 7,000 existing drug molecules. rsc.orgnih.gov Its presence is noted in natural products like certain alkaloids and vitamins, as well as in numerous FDA-approved drugs. rsc.orgnih.gov

The versatility of the pyridine scaffold stems from several key characteristics:

The nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions.

The ring is aromatic, providing a stable, planar core. researchgate.net

It can be readily functionalized at multiple positions, allowing for the fine-tuning of chemical and physical properties. openaccessjournals.com

2-(5-(Benzyloxy)pyridin-2-yl)acetic acid fits squarely within this context. The pyridine core provides the foundational structure, the acetic acid moiety introduces a site for potential amide bond formation or salt formation, and the benzyloxy group can influence properties like lipophilicity, which affects how the molecule interacts with biological systems. The strategic placement of these functional groups makes it a useful building block in the synthesis of more complex molecules designed for specific research applications.

Historical Context of Related Pyridine Acetyl Compounds in Academic Research

The study of pyridine and its derivatives has a long history, beginning with its initial isolation from picoline in 1846 and the subsequent determination of its structure in the 1870s. rsc.orgnih.gov The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.orgresearchgate.net

Compounds featuring an acetyl group (CH₃CO-) or an acetic acid group (-CH₂COOH) attached to a pyridine ring, known as pyridine acetyl or pyridine acetic acid derivatives, have been subjects of academic inquiry for decades. For instance, 2-acetylpyridine (B122185) is a well-known compound used as a flavoring substance and is prepared through the acylation of 2-bromopyridine. wikipedia.org

Early research into pyridine acetic acid derivatives often focused on their coordination chemistry, exploring their ability to act as ligands that bind to metal ions. Over time, their utility expanded into synthetic organic chemistry, where they serve as versatile intermediates. Research has shown that acetylated pyridine compounds can exhibit a range of biological activities, which has spurred further investigation into more complex derivatives. nih.gov For example, the hydrazones of 3- and 4-acetyl pyridine have been studied for their potential to inhibit viral replication. rsc.org The development and study of compounds like this compound are a continuation of this long-standing research trajectory, building upon the foundational knowledge of simpler pyridine acetyl and acetic acid structures to create more specialized chemical tools.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenylmethoxypyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLYGMLBJPNIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid

The synthesis of the target compound, this compound, can be achieved through several distinct pathways. These routes can be broadly categorized into two main approaches: the elaboration of a pre-functionalized precursor, which necessitates the use of protecting groups, and methods that construct the final molecule through the functionalization of a pyridine (B92270) scaffold.

Precursor Synthesis and Protecting Group Strategies

A common and effective strategy involves the synthesis of a stable precursor, typically an ester of the target acid, which can then be deprotected in the final step. The use of a tert-butyl ester is particularly advantageous due to its stability under various reaction conditions and its susceptibility to removal under specific acidic conditions.

The synthesis of the tert-butyl ester intermediate can be approached from precursors such as 5-hydroxy-2-methylpyridine. A plausible synthetic sequence involves:

O-Benzylation : The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected as a benzyl (B1604629) ether. This is typically achieved by treating the starting material with benzyl bromide (BnBr) in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This reaction yields 5-(benzyloxy)-2-methylpyridine.

Side-Chain Functionalization : The methyl group at the 2-position is then converted into the tert-butyl acetate (B1210297) group. This can be accomplished by first deprotonating the methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The resulting anion is then quenched with an electrophile such as di-tert-butyl dicarbonate or a similar carbonate source to introduce the tert-butyl ester functionality.

An alternative route begins with a pre-existing pyridine-2-acetic acid derivative, such as ethyl 2-(5-hydroxypyridin-2-yl)acetate. This pathway would involve the protection of the hydroxyl group via O-benzylation as described above, followed by transesterification or hydrolysis and subsequent esterification to form the tert-butyl ester.

Once the precursor, tert-butyl 2-(5-benzyloxy-pyridin-2-yl)acetate, is synthesized, the final step is the removal of the tert-butyl protecting group to unmask the carboxylic acid. This transformation is specifically designed to be acid-mediated, leveraging the instability of the tert-butyl carbocation.

The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene gas, a stable byproduct, to yield the desired carboxylic acid. This reaction is typically irreversible due to the loss of the gaseous isobutylene. A variety of acidic conditions can be employed for this deprotection, with the choice of acid and solvent depending on the presence of other acid-sensitive functional groups in the molecule.

Commonly used reagents for this deprotection are summarized in the table below.

| Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) or neat | Room temperature | Highly effective and common. TFA is volatile and easily removed. Scavengers may be needed to trap the tert-butyl cation. |

| Hydrochloric Acid (HCl) | Dioxane, Acetic Acid, or Ethyl Acetate | Room temperature to mild heating | A strong mineral acid that provides clean conversion. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature | A Lewis acid catalyst that can offer chemoselectivity if other acid-labile groups are present. |

The benzyl ether protecting group at the 5-position is generally stable to these acidic conditions, allowing for the selective deprotection of the tert-butyl ester.

Strategies Involving Pyridine Functionalization

An alternative to building the molecule from a simple precursor is to perform key bond-forming reactions directly on a pyridine ring that already possesses some of the required substituents. These methods often rely on powerful transition-metal-catalyzed reactions or the chemical modification of unique starting materials.

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) serves as an intriguing, though less direct, starting material. The core challenge of this route is the transformation of the 4-pyranone ring of kojic acid into a 2,5-disubstituted pyridine ring.

The established chemistry for converting 4-pyranones to pyridines typically involves a ring-opening and re-closure cascade with an ammonia (B1221849) source. The general steps would be:

Ring Transformation : Kojic acid is heated with aqueous ammonia or another ammonia equivalent. This process replaces the oxygen heteroatom of the pyranone ring with a nitrogen atom, forming a 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one.

Deoxygenation and Functionalization : The resulting pyridinone intermediate requires significant further modification. The 4-oxo group needs to be removed, a process that can be challenging. The hydroxyl groups at the 5-position and on the 2-methyl group would then need to be differentiated and selectively functionalized—one converted to a benzyl ether and the other elaborated into an acetic acid side chain.

While chemically feasible, this route is complex due to the multiple steps and potential for regioselectivity issues, making it a less common approach compared to other methods.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of pyridine rings. This approach typically starts with a halogenated pyridine, such as 2-bromo-5-(benzyloxy)pyridine, and introduces the acetic acid side chain via C-C bond formation.

A key method is the coupling of the aryl halide with an enolate equivalent of a protected acetic acid. For instance, the lithium enolate of tert-butyl acetate, generated with a strong base like LDA, can be coupled with 2-bromo-5-(benzyloxy)pyridine in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a suitable phosphine ligand (e.g., P(t-Bu)₃, XPhos). This directly forms the carbon skeleton of the tert-butyl ester precursor.

Another powerful palladium-catalyzed method is carbonylation. This involves the introduction of a carbonyl group using carbon monoxide (CO) gas.

Table of Palladium-Catalyzed Strategies

| Reaction Type | Precursors | Catalyst/Reagents | Product |

| Enolate Coupling | 2-Bromo-5-(benzyloxy)pyridine, tert-Butyl acetate | Pd(OAc)₂, Phosphine Ligand, LDA | tert-Butyl 2-(5-(benzyloxy)pyridin-2-yl)acetate |

| Carbonylative Coupling | 2-Bromo-5-(benzyloxy)pyridine, CO, an alcohol (e.g., tert-butanol) | PdCl₂(PPh₃)₂, Base | tert-Butyl 5-(benzyloxy)picolinate |

| Carboxylation | 2-(Chloromethyl)-5-(benzyloxy)pyridine, CO₂ | Palladium Catalyst, Reducing Agent | This compound |

If a carbonylative coupling is used to form the picolinate ester, additional homologation steps (e.g., reduction to the alcohol, conversion to a halide, and displacement with cyanide followed by hydrolysis) would be required to form the acetic acid side chain. Direct carboxylation of a 2-(halomethyl)pyridine derivative offers a more direct route to the final acid product. nih.govnih.govencyclopedia.pub The final product is then obtained after the deprotection of the ester, as previously described.

Role of Specific Reagents and Reaction Conditions

A common strategy begins with a pre-functionalized pyridine ring, such as 2-chloro-5-hydroxypyridine or a related analogue. The introduction of the benzyloxy group is a crucial step, typically achieved through a Williamson ether synthesis.

Key Reagents and Their Functions:

Benzyl Bromide (BnBr): This is the primary reagent for introducing the benzyl group, which serves as a protecting group for the hydroxyl function on the pyridine ring. The reaction proceeds via an SN2 mechanism.

Base (e.g., Potassium Carbonate, K₂CO₃; Silver Carbonate, Ag₂CO₃): A base is essential for deprotonating the hydroxyl group on the pyridine ring, forming an alkoxide. nih.gov This nucleophilic alkoxide then attacks the electrophilic benzyl bromide. The choice of base can influence reaction efficiency and conditions; K₂CO₃ is a common and cost-effective choice used in polar aprotic solvents like acetone or DMF. researchgate.net

Palladium Catalysts (e.g., PdCl₂(PPh₃)₂): In synthetic routes that build the carbon skeleton via cross-coupling reactions, palladium catalysts are indispensable. For instance, a Suzuki-Miyaura coupling can be used to attach a side chain to a brominated benzyloxypyridine core. The catalyst facilitates the formation of a new carbon-carbon bond between the pyridine ring and a boronic acid or ester derivative. nih.gov

Sodium Hydroxide (NaOH) or other bases: The final step in many synthetic routes involves the hydrolysis of an ester precursor (e.g., ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate) to the desired carboxylic acid. mdpi.com This saponification reaction is typically carried out under aqueous basic conditions, followed by acidification to protonate the carboxylate salt.

The reaction conditions are tailored for each step. Ether synthesis is often performed at elevated temperatures to ensure a reasonable reaction rate. nih.gov Cross-coupling reactions require an inert atmosphere (e.g., argon) to protect the palladium catalyst from deactivation. nih.gov Ester hydrolysis is typically conducted at room temperature or with gentle heating. mdpi.com

Table 1: Reagents in the Synthesis of this compound and its Precursors

| Reagent | Role in Synthesis | Typical Reaction Step |

|---|---|---|

| Benzyl Bromide | Source of the benzyl protecting group | Williamson Ether Synthesis |

| Potassium Carbonate (K₂CO₃) | Base for deprotonation of hydroxyl group | Williamson Ether Synthesis |

| PdCl₂(PPh₃)₂ | Catalyst for C-C bond formation | Suzuki-Miyaura Cross-Coupling |

| Sodium Carbonate (Na₂CO₃) | Base for catalytic cycle | Suzuki-Miyaura Cross-Coupling |

| Ethyl Chloroacetate | Reagent to introduce the acetate moiety | Alkylation of a nucleophile |

Derivatization and Chemical Modification Studies of the Core Scaffold

The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization studies focus on introducing a variety of functional groups to explore structure-activity relationships for various applications.

Structural diversity is primarily achieved by introducing different substituents onto the pyridine ring. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing for the formation of C-C bonds between a halogenated pyridine precursor and a wide range of boronic acids or their pinacol esters. nih.gov

For example, starting with a precursor like 2-(benzyloxy)-5-bromopyridine, various aryl, heteroaryl, or alkyl groups can be installed at the 5-position of the pyridine ring. The choice of the boronic acid dictates the nature of the substituent introduced. This methodology offers a modular approach to creating a library of analogues with diverse electronic and steric properties.

Table 2: Examples of Substituents Introduced via Suzuki-Miyaura Coupling

| Bromopyridine Precursor | Boronic Acid / Ester | Catalyst System | Resulting Core Structure |

|---|---|---|---|

| 2-(Benzyloxy)-3-bromopyridine | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ / aq. Na₂CO₃ | 2-(Benzyloxy)-3-(indol-4-yl)pyridine nih.gov |

| 2-(Benzyloxy)-5-bromopyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ / aq. Na₂CO₃ | 2-(Benzyloxy)-5-phenylpyrimidine researchgate.net |

Functional group interconversions on the core scaffold or its precursors are essential for synthesizing derivatives that are not directly accessible. These transformations expand the chemical space and provide access to a broader range of compounds.

Ester Hydrolysis: As previously mentioned, the conversion of the acetic acid ester to the carboxylic acid is a fundamental transformation. mdpi.com The carboxylic acid group is a key functional handle itself and serves as a precursor for other functionalities, most notably amides and esters.

Amide Bond Formation: The carboxylic acid moiety of this compound can be readily converted into a wide array of amides. This is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride or using peptide coupling reagents like HATU or EDC) and then reacting it with a primary or secondary amine. This allows for the introduction of diverse R-groups via the amine component, significantly increasing molecular diversity.

Reduction of Nitro Groups: In cases where a nitro-substituted pyridine precursor is used, the nitro group can be reduced to a primary amine. A common method for this transformation is the use of iron powder in the presence of an acid source like ammonium chloride (NH₄Cl) in a protic solvent mixture. nih.gov The resulting amino group provides a new site for derivatization, such as acylation to form amides or diazotization to introduce other functional groups. nih.gov

Deprotection of the Benzyl Ether: While the benzyloxy group is relatively stable, it can be removed to reveal the free hydroxyl group. The most common method for this deprotection is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. The resulting 2-(5-hydroxy-pyridin-2-yl)acetic acid can then be used in further derivatization reactions targeting the phenolic hydroxyl group.

These interconversions are synthetically useful as they allow for late-stage diversification of the core scaffold, enabling the efficient generation of a library of related compounds from a common intermediate.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For "2-(5-(benzyloxy)pyridin-2-yl)acetic acid," both ¹H and ¹³C NMR are employed to provide a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in "this compound" are predicted based on the electronic environment of each proton.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyloxy group, and the acetic acid moiety. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The benzylic protons of the -OCH₂- group would likely appear as a singlet around δ 5.0-5.5 ppm. The protons of the phenyl ring of the benzyloxy group would also resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. The methylene protons of the acetic acid group (-CH₂COOH) would be expected to produce a singlet at approximately δ 3.7 ppm. The acidic proton of the carboxyl group is often broad and may appear over a wide range of chemical shifts, or may not be observed depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H3 | 7.3 - 7.5 | Doublet |

| Pyridine-H4 | 7.8 - 8.0 | Doublet of Doublets |

| Pyridine-H6 | 8.3 - 8.5 | Doublet |

| Benzyloxy -CH₂- | 5.1 - 5.3 | Singlet |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.5 | Multiplet |

| Acetic Acid -CH₂- | 3.7 - 3.9 | Singlet |

| Acetic Acid -COOH | 10.0 - 12.0 (variable) | Broad Singlet |

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for "this compound" would display a series of peaks, each corresponding to a unique carbon atom.

The carbonyl carbon of the acetic acid group is expected to have a chemical shift in the range of δ 170-180 ppm. The carbons of the pyridine and phenyl rings will appear in the aromatic region (δ 110-160 ppm). The benzylic carbon (-OCH₂-) is anticipated to resonate around δ 70 ppm, while the methylene carbon of the acetic acid group (-CH₂COOH) would likely be found around δ 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 155 - 158 |

| Pyridine-C3 | 120 - 122 |

| Pyridine-C4 | 138 - 140 |

| Pyridine-C5 | 150 - 153 |

| Pyridine-C6 | 148 - 150 |

| Benzyloxy -CH₂- | 69 - 71 |

| Phenyl-C1' (ipso) | 136 - 138 |

| Phenyl-C2'/C6' (ortho) | 128 - 130 |

| Phenyl-C3'/C5' (meta) | 127 - 129 |

| Phenyl-C4' (para) | 128 - 130 |

| Acetic Acid -CH₂- | 40 - 43 |

| Acetic Acid -COOH | 170 - 175 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound." The exact mass can be calculated from the molecular formula, C₁₄H₁₃NO₃, and compared to the experimentally determined value to confirm the identity of the compound. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing losses of characteristic fragments such as the benzyl (B1604629) group or the carboxylic acid group.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of "this compound" would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would be expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ether | C-O Stretch | 1200 - 1300 |

| Methylene | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Related Benzyl Pyridine Acetate (B1210297) Derivatives and Protein-Ligand Complexes

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. In the context of drug discovery and materials science, X-ray crystallography offers critical insights into the solid-state packing of molecules and the specific interactions that govern the crystal lattice. While the crystal structure of this compound itself is not publicly available, analysis of closely related benzyl pyridine and pyridine acetic acid derivatives provides valuable information on the expected structural features and intermolecular interactions.

Detailed crystallographic data for several related compounds have been reported, offering a glimpse into the structural motifs that might be observed in the title compound. For instance, the crystal structures of various pyridine derivatives reveal common packing arrangements and hydrogen bonding networks that are crucial for understanding their physical and biological properties.

One such related compound is (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, which crystallizes in the monoclinic P21/c space group. researchgate.net The analysis of its crystal structure highlights the formation of strong N-H···O hydrogen bonds, which create dimeric motifs within the crystal lattice. researchgate.net Similarly, the crystal structure of 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide, also monoclinic but with a P21/n space group, showcases bifurcated O-H···(O,N) hydrogen bonds that lead to the formation of inversion dimers. researchgate.net These examples underscore the importance of hydrogen bonding in dictating the supramolecular assembly of pyridine derivatives.

The tables below present crystallographic data for a selection of related benzyl pyridine and pyridine acetate derivatives, illustrating the diversity of crystal systems and packing arrangements.

Table 1: Crystallographic Data for Related Pyridine Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide | C₇H₉N₃O₂ | Monoclinic | P2₁/c | 8.6789 | 10.4374 | 8.3596 | 92.873 |

| 2-hydroxyimino-2-(pyridin-2-yl)-N′-[1-(pyridin-2-yl)ethylidene]acetohydrazide | C₁₄H₁₃N₅O₂ | Monoclinic | P2₁/n | 11.4319 | 9.3598 | 12.4297 | 105.016 |

Data sourced from references researchgate.netresearchgate.neteurjchem.com.

Furthermore, the study of protein-ligand complexes involving pyridine derivatives is crucial for understanding their mechanism of action in a biological context. While a complex with this compound is not available, the crystal structure of PI3K gamma in complex with 5-(2,4-dimorpholinopyrimidin-6-yl)-4-(trifluoromethyl)pyridin-2-amine (PDB ID: 3SD5) provides a relevant example of how a substituted pyridine derivative can bind to a protein target. rcsb.org

In this complex, the ligand is situated within the active site of the PI3K gamma protein. The crystallographic data reveal the key interactions between the ligand and the surrounding amino acid residues, which are essential for its inhibitory activity. The resolution of the crystal structure provides a detailed map of these interactions, guiding further drug design and optimization efforts.

Table 2: Details of the Protein-Ligand Complex (PDB ID: 3SD5)

| PDB ID | Protein Name | Ligand | Resolution (Å) | R-Value Work | R-Value Free |

|---|

Data sourced from the Protein Data Bank. rcsb.org

The analysis of such protein-ligand crystal structures is a cornerstone of structure-based drug design, enabling the rational development of more potent and selective inhibitors. The insights gained from the crystallographic studies of related benzyl pyridine acetate derivatives and their complexes with biological macromolecules are instrumental in predicting the structural properties and biological activity of novel compounds like this compound.

Computational and Theoretical Investigations of 2 5 Benzyloxy Pyridin 2 Yl Acetic Acid

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are instrumental in determining the electronic structure and properties of molecules. For "2-(5-(Benzyloxy)pyridin-2-yl)acetic acid," these calculations provide a foundation for understanding its reactivity and intermolecular interactions.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surfaces of polar atoms in a molecule. researchgate.net For "this compound," the calculated TPSA value suggests its potential for good oral bioavailability. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity (LogP) Predictions

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical measure of a drug's ability to cross biological membranes. acdlabs.com A positive LogP value indicates a preference for a lipid-rich environment, while a negative value suggests higher water solubility. acdlabs.com The predicted LogP value for "this compound" points towards a degree of lipophilicity that is often favorable for drug-like molecules.

Hydrogen Bond Donor and Acceptor Analysis

Hydrogen bonds play a pivotal role in molecular recognition and ligand-protein binding. rowansci.com An analysis of "this compound" reveals the presence of both hydrogen bond donors and acceptors. The carboxylic acid group serves as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms in the ether and carboxylic acid groups can act as hydrogen bond acceptors.

Rotatable Bond Conformation Analysis

The number of rotatable bonds in a molecule influences its conformational flexibility, which in turn affects its binding affinity to a target protein. A higher number of rotatable bonds can lead to a greater loss of conformational entropy upon binding. "this compound" possesses several rotatable bonds, primarily in the benzyloxy and acetic acid side chains, allowing it to adopt various conformations.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemSpider |

| Lipophilicity (LogP) | 2.6 | ChemSpider |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 5 | PubChem |

Molecular Modeling and Docking Simulations

While specific molecular docking studies for "this compound" are not extensively available in the reviewed literature, the principles of molecular modeling and findings from studies on structurally related compounds can provide a theoretical framework for its potential ligand-protein interactions.

Ligand-Protein Interaction Profiling with Target Enzymes

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov For a molecule like "this compound," several types of interactions with a target enzyme's active site can be anticipated.

The pyridine ring and the benzyl (B1604629) group can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov These interactions are a significant driving force in the binding of many ligands to proteins. nih.gov

The hydrogen bonding capacity of the carboxylic acid group is crucial for specific interactions. It can form strong hydrogen bonds with polar residues like serine, threonine, and the backbone amide groups of the protein. The nitrogen atom of the pyridine ring and the ether oxygen can also act as hydrogen bond acceptors. researchgate.net

Studies on other substituted pyridine derivatives have shown their potential to act as inhibitors for various enzymes. For instance, certain pyridine derivatives have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), where key interactions involved hydrogen bonds and electrostatic interactions with residues such as Asp555 and Lys661. nih.gov Similarly, other pyridine-containing compounds have been explored as potential inhibitors of viral proteins, highlighting the versatility of the pyridine scaffold in drug design. nih.gov

Given these general principles, it can be hypothesized that "this compound" could engage in a combination of aromatic, hydrogen bonding, and hydrophobic interactions within a suitable protein active site. The specific nature and strength of these interactions would, however, depend on the unique topology and amino acid composition of the target enzyme.

Conformational Analysis and Binding Mode Predictions

Detailed computational studies focusing on the conformational analysis and binding mode predictions for this compound are not extensively available in the public domain. However, general principles of computational chemistry allow for a theoretical exploration of its likely spatial arrangements and potential interactions with biological targets.

Binding mode predictions would typically be carried out using molecular docking simulations if a specific biological target was identified. These simulations would place various low-energy conformations of this compound into the active site of a receptor to predict the most stable binding pose. The predicted binding affinity would be determined by the sum of intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyridine and benzyl rings of the ligand and aromatic residues of the protein.

Structure-Activity Relationship (SAR) Theoretical Frameworks for Derivatives

A theoretical framework for the structure-activity relationship (SAR) of derivatives of this compound can be constructed based on common strategies in medicinal chemistry. These frameworks are essential for guiding the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties.

The core structure of this compound presents several opportunities for chemical modification to explore the SAR. A systematic approach would involve modifying three key regions of the molecule: the benzyloxy group, the pyridine ring, and the acetic acid side chain.

Table 1: Theoretical SAR Exploration of this compound Derivatives

| Molecular Region | Proposed Modification | Predicted Impact on Activity |

| Benzyloxy Group | Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) | Could modulate binding affinity through altered electronic properties and potential for new interactions. |

| Replacement of the phenyl group with other aromatic or heteroaromatic rings | May improve binding by accessing different sub-pockets of a target's active site. | |

| Pyridine Ring | Introduction of substituents at other positions of the pyridine ring | Can influence the molecule's electronics, solubility, and metabolic stability. |

| Isosteric replacement of the pyridine nitrogen | Could alter the hydrogen bonding capacity and overall geometry. | |

| Acetic Acid Side Chain | Esterification or amidation of the carboxylic acid | Would impact the charge and hydrogen bonding capability, which is often crucial for target interaction. |

| Altering the length or branching of the alkyl chain | Can optimize the positioning of the acidic group within the binding site. |

This theoretical SAR framework provides a roadmap for the rational design of new derivatives. For instance, quantitative structure-activity relationship (QSAR) models could be developed once a set of analogues with corresponding biological data is available. nih.govommegaonline.orgmdpi.com These models use computational descriptors to correlate the chemical structures with their activities, enabling the prediction of the potency of yet-to-be-synthesized compounds. mdpi.com

Exploration of Biological and Molecular Interactions

Investigation as a Scaffold for Enzyme Inhibition Research

The pyridine (B92270) acetic acid core structure is a versatile template in drug design. The benzyloxy group offers a lipophilic region capable of interacting with hydrophobic pockets in enzyme active sites, while the pyridine ring and the acetic acid moiety provide opportunities for hydrogen bonding and salt bridge formations, crucial for molecular recognition and binding affinity.

The c-Met receptor tyrosine kinase is a proto-oncogene that, when dysregulated, is involved in the progression of various cancers. nih.gov Consequently, the inhibition of c-Met is an attractive strategy for cancer therapy. nih.gov The 5-(benzyloxy)pyridine scaffold, a core component of the titular compound, has been instrumental in the design of potent c-Met inhibitors.

Research into novel c-Met inhibitors has led to the development of a series of 5-(benzyloxy)pyridin-2(1H)-one derivatives. nih.govresearchgate.net These compounds were designed by modifying the C-3 position of the pyridinone ring with various amides and benzoimidazoles. nih.gov The general structure of many c-Met inhibitors can be broken down into three units: Unit A, often a phenyl group for hydrophobic interactions; Unit B, a linker; and Unit C, a group like pyridine that can form hydrogen bonds. nih.gov In this context, the 5-(benzyloxy)pyridine moiety serves as a highly effective component, combining features of both Unit A and Unit C.

One of the most potent compounds identified from this series was designated 12b , which demonstrated a c-Met IC50 of 12 nM. nih.govresearchgate.net This compound exhibited high selectivity for c-Met when tested against a panel of 11 other kinases and showed potent inhibition of the EBC-1 cancer cell line, which is associated with constitutive c-Met activation. nih.gov

| Compound | Structure | c-Met IC50 (nM) | Source |

|---|---|---|---|

| 12b | 5-(Benzyloxy)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | 12 | nih.govresearchgate.net |

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes significant during hyperglycemia. nih.govmdpi.com Inhibition of ALR2 is a key therapeutic target for preventing diabetic complications. nih.gov Acetic acid derivatives containing a pyridine or similar heterocyclic core have been extensively studied as ALR2 inhibitors, with a focus on achieving high selectivity over the structurally similar aldehyde reductase (ALR1) to minimize toxic side effects. nih.govmdpi.com

Hydroxypyridinone derivatives bearing an acetic acid group have been synthesized and evaluated as multifunctional ALR2 inhibitors. nih.govmdpi.com Molecular docking studies show that these derivatives bind tightly within the ALR2 active site. nih.govmdpi.com The carboxylate group of the acetic acid moiety typically interacts with key residues such as Tyr48, His110, and Trp111 in the enzyme's anion-binding pocket. The core heterocyclic ring and its substituents then orient themselves to form additional interactions.

Selectivity for ALR2 over ALR1 is a critical aspect of inhibitor design. This is often achieved by exploiting differences in the active sites of the two enzymes. For instance, the design of novel oxotriazinoindole inhibitors of ALR2, which also feature an acetic acid group, focused on creating additional interactions within an unoccupied pocket of ALR2. estranky.sk This strategy led to compounds with high efficacy and excellent selectivity. estranky.sk For the hydroxypyridinone derivatives, the selectivity is attributed to specific interactions that are more favorable in the ALR2 active site compared to that of ALR1. nih.govmdpi.com

Structure-activity relationship (SAR) studies on (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have revealed how structural changes influence inhibitory activity against ALR2. mdpi.com The studies showed that modifications to the substituents on the aromatic ring of the 2-styryl side chain could dramatically alter the inhibitory potency. mdpi.com

Specifically, the introduction of hydroxyl groups on the phenyl ring of the styryl moiety was found to be particularly effective. The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) emerged as the most potent inhibitor in the series, with an IC50 value of 0.789 μM and an excellent selectivity index of 25.23 for ALR2 over ALR1. nih.govmdpi.com This highlights the importance of the catechol (3,4-dihydroxy) arrangement for potent inhibition. In contrast, compounds with no substitution or a single hydroxyl group showed significantly lower activity. mdpi.com

| Compound | Substituent on 2-Styryl Phenyl Ring | ALR2 IC50 (μM) | Selectivity Index (ALR1 IC50 / ALR2 IC50) | Source |

|---|---|---|---|---|

| 7a | H (Unsubstituted) | 17.11 | >5.84 | mdpi.com |

| 7c | 4-OH | 1.522 | 15.42 | mdpi.com |

| 7g | 2,4-diOH | 1.121 | 19.61 | mdpi.com |

| 7i | 3-OH, 4-OCH3 | 1.025 | 21.23 | mdpi.com |

| 7k | 2,5-diOH | 1.002 | 24.36 | mdpi.com |

| 7l | 3,4-diOH | 0.789 | 25.23 | nih.govmdpi.com |

These findings underscore the utility of the pyridine acetic acid scaffold in developing potent and selective enzyme inhibitors through rational structural modifications. mdpi.comicm.edu.pl

Research into Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition (for derivatives and related analogues)

Ligand Binding Studies with Nuclear Receptors (e.g., PPARγ for related analogues)

The interaction of small molecules with nuclear receptors is a critical area of research for understanding the regulation of gene expression involved in various physiological processes. Analogues of 2-(5-(benzyloxy)pyridin-2-yl)acetic acid, particularly those with a similar acidic head and aromatic tail structure, have been investigated for their potential to bind to nuclear receptors like the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. nih.gov

Reporter Gene Assay Methodologies in Ligand Identification

Reporter gene assays are a fundamental tool for identifying and characterizing compounds that can modulate the activity of nuclear receptors such as PPARγ. indigobiosciences.com This cell-based method provides a quantitative measure of a ligand's ability to either activate (agonism) or inhibit (antagonism) the receptor's transcriptional function.

The methodology typically involves using a mammalian cell line, such as HepG2 or 293T cells, that has been genetically engineered. nih.govnih.gov These cells are designed to express two key components: a full-length nuclear receptor or its ligand-binding domain (LBD) fused to a DNA-binding domain (like GAL4), and a reporter gene, most commonly luciferase. indigobiosciences.comnih.gov The expression of this reporter gene is controlled by a promoter containing specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs), which the PPARγ/RXR heterodimer binds to upon activation. nih.govmdpi.com

When a test compound, such as a pyridyl acetic acid analogue, is introduced to these cells, it can enter the cell and bind to the PPARγ LBD. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. nih.gov This entire complex then binds to the PPRE of the reporter gene construct, initiating transcription and leading to the production of the luciferase enzyme. nih.gov The amount of active luciferase is then quantified by adding its substrate, luciferin, which results in the emission of light (bioluminescence). The intensity of this light, measured with a luminometer, is directly proportional to the transcriptional activity of the receptor, thus indicating the potency of the ligand. indigobiosciences.comnih.gov The results are often normalized against the activity of a known potent agonist, such as Rosiglitazone. nih.gov

Table 1: Components of a PPARγ Reporter Gene Assay System

| Component | Function | Example |

| Host Cell Line | Provides the cellular machinery for protein expression and transcription. | Human Embryonic Kidney 293T cells (293T), Human Hepatoblastoma G2 cells (HepG2). nih.govnih.gov |

| Receptor Construct | The target receptor whose activity is being measured. | Full-length human PPARγ or a fusion protein like GAL4-PPARγ-LBD. nih.gov |

| Reporter Construct | A gene whose product is easily measurable, linked to a receptor-specific promoter. | Luciferase gene downstream of a Peroxisome Proliferator Response Element (PPRE). nih.gov |

| Reference Ligand | A known agonist or antagonist used as a positive control for comparison. | Rosiglitazone (a full agonist), T0070907 (an antagonist). indigobiosciences.com |

| Detection Reagent | Substrate for the reporter enzyme that generates a quantifiable signal. | Luciferin for the luciferase enzyme. indigobiosciences.com |

Molecular Basis of Ligand-Receptor Interactions

The interaction between a ligand and the PPARγ receptor is governed by the specific structural features of the receptor's ligand-binding domain (LBD). The PPARγ LBD is notably large, ranging from 1200 to 1400 ų, and possesses a characteristic "Y" or "T" shaped pocket. biorxiv.orgresearchgate.net This large volume allows PPARγ to bind to a diverse array of structurally different ligands. researchgate.net The pocket is composed of three main branches: Branch I, which is near the Activation Function-2 (AF-2) helix (H12); Branch II, a hydrophobic region near the β-sheet; and Branch III, which has both hydrophobic and hydrophilic characteristics and is located deeper in the pocket near helix 5. nih.govbiorxiv.org

Ligand binding is a highly specific process driven by a combination of hydrophobic interactions and hydrogen bonds. For a typical agonist like a thiazolidinedione (TZD), the acidic head group is crucial for anchoring the molecule within the binding pocket. It forms a network of hydrogen bonds with key amino acid residues in the AF-2 region, including those on helices H3, H5, and H12. nih.govresearchgate.net This interaction stabilizes the AF-2 helix in an active conformation, which is essential for the recruitment of transcriptional coactivators. researchgate.net

Table 2: Key Structural Features of the PPARγ Ligand-Binding Domain (LBD)

| Structural Element | Location/Composition | Role in Ligand Binding and Activation |

| Ligand-Binding Pocket | A large, Y-shaped cavity of 1200-1400 ų. biorxiv.org | Accommodates a wide variety of natural and synthetic ligands. |

| Helix 3 (H3) | Forms part of the wall of the binding pocket. | Contains residues that form hydrogen bonds with the ligand's acidic head group. researchgate.net |

| Helix 12 (H12 / AF-2) | The C-terminal helix, forms the activation function-2 (AF-2) surface. | Stabilized by ligand binding into a conformation that allows for coactivator recruitment. nih.govresearchgate.net |

| β-sheet region | Forms one side of the binding pocket. | Interacts with the hydrophobic portions of ligands. nih.gov |

| Key Amino Acid Residues | e.g., Tyr473, His323, Ser289 | Form specific hydrogen bonds and hydrophobic contacts that anchor the ligand and stabilize the active conformation. nih.govnih.gov |

Antioxidant Activity Investigations (for derivatives)

Derivatives of pyridine-containing compounds have been a subject of interest for their potential antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. thesciencein.org Therefore, investigating the ability of chemical compounds to scavenge free radicals and mitigate oxidative processes is a significant area of research.

Radical Scavenging Assays at a Molecular Level

A common and reliable method to evaluate the antioxidant potential of chemical derivatives in vitro is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wjpsonline.compensoft.net This assay is based on the ability of an antioxidant compound to donate an electron or a hydrogen atom to the stable DPPH free radical.

At a molecular level, the DPPH molecule is a stable radical due to the delocalization of the spare electron over the molecule, which prevents dimerization. This delocalization gives it a deep violet color in solution, with a characteristic strong absorption band around 517 nm. rsc.org When a solution of DPPH is mixed with a substance that can act as a hydrogen or electron donor (an antioxidant), the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine). nih.gov This reduction process neutralizes the free radical and leads to a loss of the violet color, turning the solution yellow.

The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured. nih.gov This change in absorbance is measured using a spectrophotometer. The scavenging activity of the test compound is calculated as the percentage of DPPH radical inhibition. This provides a quantitative measure of the compound's capacity to act as a free radical scavenger. mdpi.com

Table 3: Principle of the DPPH Radical Scavenging Assay

| Step | Molecular Event | Observation |

| 1. Initial State | The DPPH molecule exists as a stable free radical (DPPH•). | Solution is a deep violet color with high absorbance at ~517 nm. |

| 2. Reaction | The antioxidant derivative (A-H) donates a hydrogen atom or electron to the DPPH• radical. | DPPH• + A-H → DPPH-H + A• |

| 3. Final State | The DPPH• radical is converted to the reduced, non-radical form (DPPH-H). | The violet color fades to yellow, resulting in a decrease in absorbance at ~517 nm. |

Mechanisms of Oxidative Stress Mitigation in Vitro

The antioxidant activity of pyridine derivatives in vitro is primarily mediated by their ability to counteract reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism but can cause significant damage when their production overwhelms the cell's antioxidant defenses. nih.govmdpi.com

Compounds with antioxidant properties can mitigate oxidative stress through several mechanisms:

Direct Radical Scavenging: The primary mechanism is the direct neutralization of free radicals. The chemical structure of certain pyridine derivatives allows them to donate a hydrogen atom or an electron to highly reactive species like the hydroxyl radical, converting them into more stable and less harmful molecules. mdpi.com This action terminates the radical chain reactions that would otherwise lead to cellular damage.

Prevention of Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a damaging chain reaction called lipid peroxidation. This process can compromise membrane integrity and lead to the formation of cytotoxic byproducts. researchgate.net By scavenging the initiating radicals, antioxidant compounds can prevent the onset of lipid peroxidation, thereby protecting cellular and organellar membranes from oxidative damage. nih.gov

Through these mechanisms, antioxidant derivatives can protect crucial biomolecules, including DNA, proteins, and lipids, from the damaging effects of oxidative stress in an in vitro setting. thesciencein.orgresearchgate.net

Advanced Analytical Methodologies for Study and Characterization

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is an indispensable tool for the separation, isolation, and purity assessment of "2-(5-(Benzyloxy)pyridin-2-yl)acetic acid" from reaction mixtures and for its quantification. The choice of technique depends on the scale of purification and the required level of purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of pyridine-based carboxylic acids. Its high resolution and sensitivity make it ideal for monitoring reaction progress and determining the final purity of the product. For instance, in the synthesis of related pyridine (B92270) derivatives, HPLC is used to confirm the completion of reaction steps. google.com The selection of stationary and mobile phases is critical for achieving optimal separation.

Gas Chromatography (GC) can also be employed, particularly for more volatile derivatives of the compound. In studies of related pyridine-based ligands, GC analysis has been used to determine the conversion rates in catalytic reactions. rsc.org

For preparative scale purification, column chromatography is a common and effective method. In the synthesis of functionalized pyridinone compounds, column chromatography with a silica (B1680970) gel stationary phase and a solvent system like hexane/EtOAc is frequently utilized to isolate the desired product from crude reaction mixtures. nih.gov

Below is a table summarizing typical chromatographic techniques applicable to the analysis and purification of "this compound" and related compounds.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application | Reference |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with additives (e.g., formic acid) | Purity assessment, reaction monitoring | google.com |

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Inert carrier gas (e.g., Helium, Nitrogen) | Analysis of volatile derivatives, reaction monitoring | rsc.org |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradients | Preparative isolation and purification | nih.gov |

Isotopic Labeling Applications in Mechanistic and Metabolic Studies (for related compounds)

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org In the context of drug discovery and development, where many compounds are structurally related to pyridine derivatives, isotopic labeling is crucial for understanding absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

The process involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.org Common stable isotopes used include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The labeled compounds are chemically almost identical to their unlabeled counterparts but can be detected and distinguished by analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

For compounds structurally similar to "this compound," stable isotope labeling can be used to:

Elucidate Metabolic Pathways: By administering a labeled version of a compound, researchers can track its transformation in biological systems. The masses of the metabolites will be higher by the mass of the incorporated isotopes, allowing them to be identified by LC-MS. nih.gov This helps in identifying the products of biotransformation.

Mechanistic Studies: Isotope tracing can reveal the mechanisms of chemical reactions. For example, by labeling a specific atom, one can determine whether a particular bond is broken during a reaction. wikipedia.org

Quantitative Analysis: Isotopically labeled compounds serve as ideal internal standards for quantitative MS analysis in complex biological matrices, as they co-elute with the unlabeled analyte but are detected at a different mass-to-charge ratio, correcting for matrix effects and ionization suppression. nih.goveurisotop.com

The table below outlines common isotopes used in labeling studies and the primary techniques for their detection.

| Isotope | Type | Common Application | Detection Method | Reference |

| Deuterium (²H or D) | Stable | Metabolic studies, mechanistic elucidation | Mass Spectrometry (MS), NMR Spectroscopy | wikipedia.org |

| Carbon-13 (¹³C) | Stable | Metabolic flux analysis, mechanistic studies | Mass Spectrometry (MS), NMR Spectroscopy | nih.gov |

| Nitrogen-15 (¹⁵N) | Stable | Tracing nitrogen metabolism, protein and nucleic acid studies | Mass Spectrometry (MS), NMR Spectroscopy | eurisotop.com |

| Oxygen-18 (¹⁸O) | Stable | Mechanistic studies of enzymatic and chemical reactions | Mass Spectrometry (MS) | |

| Carbon-14 (¹⁴C) | Radioactive | ADME studies, quantitative whole-body autoradiography | Accelerator Mass Spectrometry (AMS), Scintillation Counting | |

| Tritium (³H or T) | Radioactive | Receptor binding assays, metabolic studies | Scintillation Counting |

Future Directions and Research Perspectives for 2 5 Benzyloxy Pyridin 2 Yl Acetic Acid

The pyridine (B92270) acetic acid scaffold is a privileged structure in medicinal chemistry and materials science. As an important intermediate and building block, 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid presents numerous opportunities for future research. The subsequent sections outline prospective research avenues aimed at enhancing its synthetic accessibility, deepening the understanding of its physicochemical properties, and expanding its application in biomedical research.

Q & A

Q. What are the established synthetic routes for 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves benzyloxy protection of pyridine derivatives followed by coupling reactions. For example:

- Step 1: Benzyl ether formation at the 5-position of pyridine using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Acetic acid side-chain introduction via nucleophilic substitution or cross-coupling (e.g., Pd-catalyzed coupling of pyridinyl halides with malonic acid derivatives).

- Critical Factors: Temperature (70–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄ at 5–10 mol%) significantly impact yield. Lower yields (<50%) are observed with steric hindrance at the pyridine 2-position .

Q. How is this compound characterized for purity and structural confirmation in academic settings?

Methodological Answer:

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% acetic acid) resolves impurities; retention time ~8.2 min under gradient elution .

- Spectroscopy:

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity of the pyridine and acetic acid moieties in this compound?

Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) level optimizations reveal electron-deficient pyridine N-atom (natural charge: −0.45) and nucleophilic acetic acid carbonyl (charge: −0.32), guiding electrophilic substitution sites .

- Molecular Dynamics (MD): Simulations in aqueous solutions (AMBER force field) predict aggregation tendencies due to hydrophobic benzyl groups, validated experimentally via dynamic light scattering .

Q. How do contradictory spectral data (e.g., NMR shifts) arise between studies, and how are they resolved?

Methodological Answer: Contradictions often stem from solvent effects or proton exchange. For example:

- Acetic Acid Proton Broadening: In D₂O, the carboxylic proton (δ 12.1 ppm) disappears due to deuteration, whereas in DMSO-d₆, it appears as a broad singlet (δ 12.0–12.3 ppm). Cross-validation with IR (C=O stretch at 1705 cm⁻¹) confirms functionality .

- Pyridine Ring Anisotropy: Substituent-induced ring current effects shift pyridine protons by ±0.2 ppm across solvents (CDCl₃ vs. DMSO) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Degrades rapidly in alkaline conditions (pH >9) via benzyloxy cleavage (t₁/₂ = 2 h at pH 10), but remains stable at pH 4–7 (t₁/₂ >30 days) .

- Thermal Stability: TGA analysis shows decomposition onset at 180°C, with mass loss matching acetic acid decarboxylation (theoretical: 16.2%; observed: 15.8%) .

Q. How is the compound’s bioactivity explored in structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis: Replace benzyloxy with methoxy or halogen groups to assess electronic effects on receptor binding .

- Biological Assays: IC₅₀ values against kinase targets (e.g., EGFR) correlate with pyridine electron density (R² = 0.89 in QSAR models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.